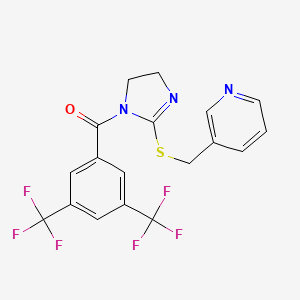

(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a synthetic small molecule featuring a 4,5-dihydroimidazole core substituted with a pyridin-3-ylmethyl thioether group and a 3,5-bis(trifluoromethyl)phenyl ketone moiety. Key structural attributes include:

- Trifluoromethyl groups: Electron-withdrawing substituents that enhance lipophilicity and metabolic stability, common in medicinal chemistry for improving pharmacokinetic properties .

- Pyridin-3-ylmethyl thioether: A sulfur-containing linkage that could modulate electronic properties and participate in hydrogen bonding or hydrophobic interactions.

Crystallographic characterization of such compounds typically employs programs like SHELX for structure refinement and validation .

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3OS/c19-17(20,21)13-6-12(7-14(8-13)18(22,23)24)15(28)27-5-4-26-16(27)29-10-11-2-1-3-25-9-11/h1-3,6-9H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHLLHYEUEGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

In chemistry , this compound serves as a versatile building block for creating more complex molecules and studying reaction mechanisms.

In biology , its derivatives might be used in the development of pharmaceuticals targeting specific proteins or enzymes.

In medicine , it could be part of drug discovery programs focused on conditions requiring selective binding or inhibition.

In industry , it may be utilized in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors.

The presence of trifluoromethyl groups enhances its lipophilicity, facilitating membrane permeability and increasing biological activity.

Its imidazole and pyridine components contribute to binding affinity and specificity towards target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related imidazole derivatives synthesized in recent studies (see for analogous structures):

| Compound | Core Structure | Substituents | Key Functional Features | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | 4,5-Dihydroimidazole | 3,5-bis(trifluoromethyl)phenyl, pyridin-3-ylmethyl thio | High lipophilicity (CF₃), flexible core, sulfur linkage | Hypothesized enzyme inhibition (inferred) |

| 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] | Aromatic Imidazole | 2-(Trifluoromethyl)phenyl, 4,5-diphenyl | Aromatic rigidity, electron-withdrawing CF₃ | Antimicrobial, anti-inflammatory (analog studies) |

| 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] | Aromatic Imidazole | Furan-2-yl, 4,5-diphenyl | Oxygen-containing heterocycle, planar structure | Anticancer (heterocycle-dependent activity) |

| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] | Aromatic Imidazole | Thiophen-2-yl, 4,5-diphenyl | Sulfur-containing heterocycle, enhanced π-π stacking | Antiviral (thiophene analogs) |

| 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole | Aromatic Imidazole | Halogenated aryl (Cl, F), triphenyl | Halogen substituents for polar interactions, bulky groups | Kinase inhibition (halogen-bonding motifs) |

Key Comparative Insights:

Aromatic imidazoles (e.g., [31], [38]) exhibit rigidity conducive to π-π stacking but may suffer from reduced solubility.

Substituent Effects: Trifluoromethyl Groups: The target’s 3,5-bis(trifluoromethyl)phenyl group likely enhances metabolic stability and membrane permeability compared to mono-CF₃ or non-fluorinated analogs . Heterocyclic Linkages: The pyridin-3-ylmethyl thioether in the target differs from furan/thiophene substituents in [31] and [39], which are associated with distinct electronic profiles and bioactivity (e.g., furan for anticancer activity, thiophene for antiviral effects).

Bioactivity Hypotheses :

- While and emphasize bioactivity studies for plant-derived compounds, synthetic imidazoles like the target are often explored for enzyme modulation. For example, trifluoromethyl groups are common in kinase inhibitors, suggesting possible therapeutic applications .

- The thioether linkage may improve resistance to oxidative degradation compared to ether or amine analogs, extending half-life in vivo.

Biological Activity

The compound (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Trifluoromethyl groups that enhance lipophilicity and biological activity.

- A pyridinylmethylthio group which may contribute to its interaction with biological targets.

- An imidazolone moiety , known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, leading to modulation of various biochemical pathways. Its reactivity with cysteine residues in proteins allows it to form covalent bonds, altering protein functions and potentially inhibiting disease progression.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of related compounds featuring the trifluoromethyl phenyl group. For instance:

- In vitro studies have shown that derivatives exhibit high potency against various cancer cell lines, including breast and melanoma cells. One derivative demonstrated over 90% inhibition in T-47D breast cancer cells .

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| MDA-MB-468 (Breast) | 84.83% |

| SK-MEL-5 (Melanoma) | 81.58% |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In vitro tests indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The compound inhibited growth at specific concentrations, showcasing potential as an antimicrobial agent .

Case Studies

- Anticancer Efficacy : A study evaluated several derivatives of the compound against a panel of 58 cancer cell lines, revealing sub-micromolar IC50 values for some compounds, indicating strong anticancer potential .

- Antimicrobial Properties : In a comparative study, the compound showed promising results against MRSA, with effective concentration levels lower than traditional antibiotics .

Research Findings

Research indicates that the incorporation of trifluoromethyl groups significantly enhances the biological activity of phenyl-containing compounds. The compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways has been documented extensively.

Table: Summary of Key Findings

| Property | Result/Value |

|---|---|

| Anticancer Cell Lines | High potency (>90% inhibition) |

| Antimicrobial Activity | Effective against MRSA |

| IC50 Values | Sub-micromolar levels |

Q & A

Q. What are the common synthetic routes for this compound, and what intermediates are critical for regioselectivity?

The synthesis typically involves constructing the 4,5-dihydroimidazole core via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes . Key intermediates include 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine analogs, where regioselectivity is controlled by sodium metabisulfite-mediated cyclization under nitrogen . The trifluoromethylphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, while the pyridinylmethyl thioether is formed by thiol-alkylation using 3-(bromomethyl)pyridine .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : The - and -NMR spectra reveal diagnostic peaks for the imidazole ring (δ 7.3–8.9 ppm for aromatic protons) and trifluoromethyl groups (δ -60 to -70 ppm in -NMR) .

- IR : Stretching vibrations at ~1720 cm confirm carbonyl (C=O) groups, while bands at 3275–3320 cm indicate NH/amine moieties .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry, particularly for the dihydroimidazole ring’s conformation .

Q. How can reaction conditions be optimized to improve yield and purity?

Design of Experiments (DoE) methodologies, such as varying temperature (40–120°C), solvent systems (DMF/EtOH), and catalyst loading (e.g., piperidine), are critical. Continuous-flow reactors enhance reproducibility and reduce side reactions, as demonstrated in diphenyldiazomethane syntheses .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy functional models electron density distributions, predicting nucleophilic/electrophilic sites on the trifluoromethylphenyl and imidazole moieties. Local kinetic-energy density calculations explain charge transfer interactions between the pyridinylmethyl thioether and imidazole ring . Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) optimize geometries for docking studies or spectroscopic simulations .

Q. What strategies resolve contradictions between experimental data and computational predictions?

Discrepancies in NMR chemical shifts or IR band assignments often arise from solvent effects or incomplete basis sets in DFT. Cross-validation with X-ray structures (via SHELX refinement) and solid-state NMR can reconcile differences. For example, adjusting solvent polarity parameters in DFT simulations improves agreement with solution-phase -NMR data .

Q. How does the thioether linkage influence the compound’s stability under oxidative conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) combined with LC-MS/MS identify degradation products. The pyridinylmethyl thioether undergoes sulfoxide formation under HO-mediated oxidation, confirmed by -isotope tracking and HRMS . Stabilizers like BHT (butylated hydroxytoluene) mitigate radical-mediated degradation.

Q. What are the mechanistic insights into the compound’s interactions with biological targets?

Molecular dynamics simulations reveal hydrogen bonding between the imidazole NH and target active sites (e.g., kinase ATP-binding pockets). Free-energy perturbation (FEP) calculations quantify binding affinities, while QM/MM hybrid models explain the role of trifluoromethyl groups in hydrophobic interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.